1-(Hydrazinylidenemethyl)-L-proline

Influenza Neuraminidase Antiviral Drug Discovery IC50 Benchmarking

Researchers requiring a validated, stereochemically pure scaffold for influenza neuraminidase inhibitor synthesis or topical anti-aging formulation must avoid substituting with generic proline. This N-terminal guanidine-modified L-proline derivative is essential for target engagement. Key procurement specifications: • Confers neuraminidase inhibitory activity with a benchmark IC₅₀ of 20.6 µM (compound 4d scaffold); generic proline shows no activity. • Clinically substantiated for cosmeceutical use: demonstrated a 57.8% subject wrinkle improvement rate at 8 weeks vs. 8.1% for placebo. • Ex vivo validated positive control for stratum corneum elasticity restoration assays. Ensure L-stereochemistry; D-enantiomer is biologically inactive.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 35404-59-2
Cat. No. B1507906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydrazinylidenemethyl)-L-proline
CAS35404-59-2
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=NN)C(=O)O
InChIInChI=1S/C6H11N3O2/c7-8-4-9-3-1-2-5(9)6(10)11/h4-5H,1-3,7H2,(H,10,11)/t5-/m0/s1
InChIKeyREVOBEWBVGTOEK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydrazinylidenemethyl)-L-proline (CAS 35404-59-2): A Dual-Function Proline Scaffold for Neuraminidase Inhibition & Cosmeceutical Procurement


1-(Hydrazinylidenemethyl)-L-proline (CAS 35404-59-2), also cataloged as 1-carbamimidoyl-L-proline (CLP) or (2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid, is a chiral, non-proteinogenic L-proline derivative bearing a guanidine/carbamimidoyl moiety at the pyrrolidine nitrogen . With a molecular formula of C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, notably as a precursor for influenza neuraminidase (NA) inhibitors [1], and as a standalone active pharmaceutical ingredient (API) in topical cosmeceutical formulations for wrinkle amelioration [2]. Its physicochemical profile—predicted pKa of 3.33 and aqueous solubility enabling formulation to at least 25 mg/mL—facilitates its use in both in vitro enzymatic assays and topical clinical applications [3].

Scaffold Influenza neuraminidase inhibitor research scaffold
Assay context Stratum corneum biomechanics research
Chiral control L-proline stereochemical building block

Why 1-(Hydrazinylidenemethyl)-L-proline Cannot Be Simply Replaced by Generic Proline Analogs in R&D and Formulation Procurement


The scientific and industrial value of 1-(Hydrazinylidenemethyl)-L-proline is strictly encoded in the N-terminal guanidine modification of its pyrrolidine ring, a functionalization absent in native L-proline [1]. This modification fundamentally alters its biological target engagement: it confers influenza neuraminidase inhibitory activity with a measurable IC₅₀, a property L-proline does not possess [2], and enables restoration of stratum corneum (SC) elasticity ex vivo, a mechanism not shared by unmodified amino acids [3]. The specific L-stereochemistry at the C-2 position is critical; the D-enantiomer or racemic mixtures fail to recapitulate the chiral recognition required for enzyme active-site binding [1][2]. Consequently, substituting this compound with generic proline, proline hydrochloride, or other simple proline esters in R&D workflows will abolish the target biological activities and invalidate comparative data in both antiviral and dermatological research programs [2][3].

N-guanidine modification

L-proline lacks the N-terminal guanidine — neuraminidase inhibitory activity may not transfer.

SC elasticity mechanism

Unmodified amino acids may not recapitulate stratum corneum elasticity restoration.

Stereochemistry (2S)

D-enantiomer or racemic mixtures may compromise chiral recognition in target binding.

Quantitative Procurement Evidence for 1-(Hydrazinylidenemethyl)-L-proline: Comparator-Backed Differentiation Data


Influenza Neuraminidase Inhibition: 1-Carbamimidoyl-L-proline Derivative 4d vs. Peramivir (Clinical Standard)

A 1-carbamimidoyl-L-proline derivative (compound 4d) demonstrated direct, quantifiable inhibitory activity against influenza NA, establishing this scaffold's relevance for antiviral research. While the clinically approved drug peramivir achieves a docking score of 8.61, the 1-carbamimidoyl-L-proline derivative 4d reached an IC₅₀ of 20.6 µM, with docking scores for the designed series ranging from 6.87 to 4.83 [1]. This moderate inhibitory activity positions it as a validated starting point for structure-activity relationship (SAR) optimization campaigns, where the guanidine moiety can be further elaborated via the C-4 position.

NA Inhibition Activity
Head-to-head
Compound 4d IC₅₀ = 20.6 µM; peramivir docking 8.61; oseltamivir IC₅₀ 1.06 µM
Supports NA inhibitor SAR optimization
19-fold less potent than oseltamivir; enzymatic assay context
Influenza Neuraminidase Antiviral Drug Discovery IC50 Benchmarking

Cosmeceutical Anti-Wrinkle Efficacy: 1-Carbamimidoyl-L-proline (CLP) vs. Placebo in Human Clinical Trial

In a randomized, placebo-controlled clinical trial involving 126 Japanese female subjects (aged 32–50 years) with crow's feet lines, topical application of 1-carbamimidoyl-L-proline (CLP) demonstrated statistically significant wrinkle improvement. At 4 weeks, 29.7% of CLP-treated subjects showed improvement versus 1.5% for placebo; at 8 weeks, improvement rates were 57.8% for CLP versus 8.1% for placebo [1]. Additionally, skin surface roughness was significantly reduced in the CLP group relative to the placebo group at both time points [1].

Wrinkle Improvement Rate
Trial context
CLP 57.8% vs placebo 8.1% at 8 weeks (n=126)
Reported clinical endpoint response context
RCT; dermatologist-graded endpoint; week 4 and 8 data
Cosmeceutical Formulation Anti-Wrinkle Efficacy Randomized Controlled Trial

Stratum Corneum Elasticity Restoration: 1-Carbamimidoyl-L-proline vs. Untreated Control (Ex Vivo Mechanistic Evidence)

The mechanism underlying CLP's clinical anti-wrinkle efficacy was established ex vivo: CLP recovers the elastic properties of the stratum corneum (SC), a biomechanical parameter directly linked to wrinkle formation [1]. This ex vivo SC elasticity restoration assay provides a quantifiable, reproducible screening platform that distinguishes CLP from standard humectants (e.g., glycerol, urea) and unmodified L-proline, which primarily act via water-binding rather than structural protein interaction [1]. The published clinical guideline for wrinkle-improvement agent evaluation endorses this ex vivo-to-clinical translational pathway specifically for CLP.

SC Elasticity Recovery
Class-level
CLP recovers SC elastic properties ex vivo; vehicle control does not
Supports SC biomechanics assay interpretation
Mechanistic differentiation from humectants; primary guideline available
Stratum Corneum Biomechanics Skin Barrier Function Ex Vivo Assay

Chiral Scaffold Fidelity: (2S)-Stereochemistry vs. Racemic or D-Enantiomer for Biological Activity

The (2S) absolute configuration of 1-(Hydrazinylidenemethyl)-L-proline is a non-negotiable determinant of its biological activity. The IUPAC designation (2S)-1-methanehydrazonoylpyrrolidine-2-carboxylic acid and the SMILES notation O=C(O)[C@H]1N(C(=[N@H])N)CCC1 explicitly encode the L-proline stereochemistry . In the neuraminidase inhibitor series, the L-configuration at C-2 is essential for productive hydrogen-bonding interactions with Arg 376, Arg 294, and Arg 118 in the enzyme active site, analogous to peramivir's binding mode [1]. Racemic mixtures or the D-enantiomer (CAS not directly comparable) would compromise or ablate this chiral recognition.

Stereochemical Requirement
Class-level
(2S) configuration essential for NA active-site binding; racemic/D expected to reduce activity
Procurement of defined (2S) stereochemistry supports assay reproducibility
No direct comparative IC₅₀ data for racemate in NA assay
Chiral Resolution Stereochemistry-Activity Relationship Quality Control

High-Value Application Scenarios for 1-(Hydrazinylidenemethyl)-L-proline Procurement


Antiviral Drug Discovery: Neuraminidase Inhibitor Lead Optimization

Procure 1-(Hydrazinylidenemethyl)-L-proline as a validated starting scaffold for synthesizing novel influenza neuraminidase inhibitors. The published synthetic route from L-hydroxyproline enables C-4 position diversification to optimize IC₅₀ values beyond the initial 20.6 µM benchmark established for compound 4d [1]. The scaffold's guanidine-carboxylate pharmacophore mimics peramivir's binding mode, offering a non-cyclopentane template with distinct intellectual property landscape [1].

Cosmeceutical Active Ingredient: Anti-Wrinkle Topical Formulations

Incorporate 1-carbamimidoyl-L-proline (CLP) into topical anti-aging formulations at concentrations consistent with the clinical trial design (reference the Japanese Cosmetic Science Society guideline). The 57.8% subject improvement rate at 8 weeks versus 8.1% for placebo provides clinical substantiation for product claims [2]. The ex vivo SC elasticity restoration mechanism supports differentiation from humectant-only formulations [2].

Biophysical Screening: Stratum Corneum Elasticity Assay Development

Utilize CLP as a positive control compound in ex vivo stratum corneum biomechanics assays. Its demonstrated ability to recover SC elastic properties provides a benchmark for screening novel amino acid derivatives or peptides intended for skin barrier restoration applications [3]. The published guideline methodology ensures assay reproducibility across laboratories [3].

Chiral Building Block: Asymmetric Synthesis and Peptidomimetic Chemistry

Employ the (2S)-stereochemically pure 1-(Hydrazinylidenemethyl)-L-proline as a chiral building block for constructing guanidine-containing peptidomimetics. The N-terminal carbamimidoyl group serves as a protected or latent guanidine for further elaboration, while the L-proline core provides conformational constraint valuable for designing protease-resistant peptide analogs [1].

Application
Selection Property
Validation Focus
Influenza NA inhibitor lead optimization
Guanidine pharmacophore scaffold context
SAR and IC₅₀ benchmarking against oseltamivir scaffold
Topical formulation research: skin biomechanics
SC elasticity restoration context
Clinical endpoint response reproducibility
Ex vivo biophysical screening assay
Positive control for SC elasticity assays
Assay methodology per JSSC guideline
Chiral building block: asymmetric synthesis
Stereochemical control and L-proline core
Enantiomeric purity and peptidomimetic design
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